molecular formula C9H12O4 B1611749 Benzoic acid;ethane-1,2-diol CAS No. 72245-46-6

Benzoic acid;ethane-1,2-diol

Cat. No. B1611749
CAS RN: 72245-46-6
M. Wt: 184.19 g/mol
InChI Key: CLWGSKZGXLUNRY-UHFFFAOYSA-N
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Description

“Benzoic acid;ethane-1,2-diol” refers to a combination of benzoic acid and ethane-1,2-diol (also known as ethylene glycol) . Benzoic acid is a simple aromatic carboxylic acid, while ethane-1,2-diol is a vicinal diol .


Synthesis Analysis

The synthesis of a compound involving benzoic acid and ethane-1,2-diol typically involves the formation of an ester linkage . A common example is the synthesis of polyesters, where an acid with two -COOH groups reacts with an alcohol with two -OH groups . The acid could be benzene-1,4-dicarboxylic acid and the alcohol could be ethane-1,2-diol .


Molecular Structure Analysis

Ethylene glycol (ethane-1,2-diol) is an organic compound with the formula (CH2OH)2 . It is a vicinal diol, meaning the two -OH alcohol groups are adjacent on the carbon chain . The structure of a compound involving benzoic acid and ethane-1,2-diol would depend on the specific reaction and conditions .


Chemical Reactions Analysis

The carbon-carbon bond cleavage of 1,2-diols is an important chemical transformation . Traditional stoichiometric and catalytic oxidation methods have been widely used for this transformation . Ethane-1,2-diol can also react with potassium manganate (VII) solution in the cold .


Physical And Chemical Properties Analysis

Ethane-1,2-diol has a boiling point of 197.3 °C and a melting point of -12.9 °C . It is miscible with water and soluble in alcohols, ethyl acetate, THF, and dioxane .

Safety And Hazards

Benzoic acid is harmful and can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . Ethane-1,2-diol is toxic in high concentrations .

Future Directions

The future directions of research involving “Benzoic acid;ethane-1,2-diol” could involve exploring more efficient and valuable methods for the carbon-carbon bond cleavage of 1,2-diols . This could involve the development of reusable catalysts, less waste, and more convenient procedures .

properties

IUPAC Name

benzoic acid;ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.C2H6O2/c8-7(9)6-4-2-1-3-5-6;3-1-2-4/h1-5H,(H,8,9);3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWGSKZGXLUNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583762
Record name Benzoic acid--ethane-1,2-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid;ethane-1,2-diol

CAS RN

72245-46-6, 85875-42-9
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-benzoyl-.omega.-(benzoyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid--ethane-1,2-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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